1-Acetylpiperazine

Übersicht

Beschreibung

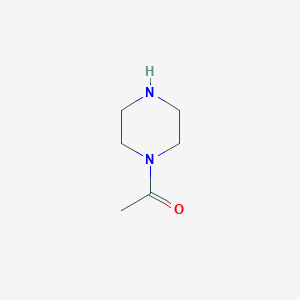

1-Acetylpiperazine (CAS 13889-98-0), a piperazine derivative with an acetyl group at the N1 position, is a versatile compound in organic synthesis and pharmaceutical chemistry. Its molecular formula is C₆H₁₂N₂O, and it exhibits distinct physicochemical properties due to the electron-withdrawing acetyl substituent. Spectroscopic studies, including infrared (IR) and Raman analyses, have revealed its conformational stability, with spectral data recorded in the 4000–40 cm⁻¹ range . The acetyl group significantly modulates its basicity, reducing the pKa compared to unsubstituted piperazine . Applications include its use as a precursor in synthesizing indolizinoquinoline-5,12-dione derivatives, pyrimidin-4-amines, and PROTACs (proteolysis-targeting chimeras) for therapeutic design .

Vorbereitungsmethoden

1-Acetylpiperazine can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with acetic anhydride. The reaction typically occurs under controlled conditions, with the piperazine being dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. The acetic anhydride is then added slowly to the solution, and the reaction mixture is stirred at room temperature for several hours. The product is then purified through recrystallization from ethanol or a mixture of ethanol and ether .

Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Analyse Chemischer Reaktionen

1-Acetylpiperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of piperazine derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, tetrahydrofuran, and ethanol, along with catalysts such as triethylamine and potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-Acetylpiperazine exhibits a range of pharmacological activities, making it a valuable compound in drug development:

- Antimicrobial Activity : Research indicates that piperazine derivatives, including this compound, have shown promise as antimicrobial agents. These compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

- Anticancer Properties : Some studies have highlighted the anticancer potential of piperazine derivatives. The structural modifications in this compound may enhance its efficacy against certain cancer cell lines, offering avenues for further research into its use as an anticancer agent .

- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems positions it as a candidate for addressing neurodegenerative diseases. Its structural similarity to known psychoactive compounds suggests that it may influence central nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer’s and Parkinson’s diseases .

Synthetic Methodologies

The synthesis of this compound has been explored through various methodologies:

- Solid Phase Synthesis : A notable method involves the use of solid-phase synthesis techniques, which allow for the efficient generation of this compound from piperazine-1-ium cations. This approach utilizes ionically bonded substrates and metal catalysis to enhance reaction yields (82-95%) and reduce reaction times .

- Electrophilic Substitution Reactions : The introduction of acetyl groups onto piperazine can be achieved through electrophilic substitution reactions. This method is advantageous due to the higher nucleophilicity of piperazine compared to its monosubstituted counterparts, facilitating the formation of this compound .

Industrial Applications

Beyond pharmacology, this compound has potential applications in various industrial sectors:

- Chemical Intermediates : It serves as an intermediate in the synthesis of more complex organic compounds. Its functional groups can be further modified to produce a wide array of chemical products used in pharmaceuticals and agrochemicals.

- Material Science : The unique properties of this compound make it a candidate for developing new materials, particularly in polymer science where its incorporation can lead to enhanced material characteristics such as flexibility and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study published in SAGE Journals examined the antimicrobial properties of various piperazine derivatives, including this compound. Results demonstrated significant inhibition against both gram-positive and gram-negative bacteria, indicating its potential utility in formulating new antibiotics .

Case Study 2: Neuropharmacological Research

Research conducted on the interaction of piperazine derivatives with nicotinic receptors revealed that modifications like acetylation could enhance binding affinity. This finding supports further exploration into this compound's role in developing treatments for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1-Acetylpiperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, it can interact with other molecular targets, leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Piperazine Derivatives

Structural and Substituent Effects

Key structural differences among piperazine derivatives arise from substituents on the nitrogen atoms or aromatic rings:

Key Insight: The acetyl group in this compound reduces nucleophilicity at the non-acetylated nitrogen, limiting reactivity in catalytic systems (e.g., zinc-mediated amidine formation) compared to unsubstituted or alkylated piperazines .

Physicochemical Properties

Basicity (pKa)

Substituents critically influence pKa values, affecting protonation states and solubility:

| Compound | pKa (Most Basic Nitrogen) | Protonation State at pH 7.5 |

|---|---|---|

| Piperazine | 9.8 | ~98.5% protonated |

| 1-Methylpiperazine | 9.3 | ~95% protonated |

| 1,4-Dimethylpiperazine | 8.0 | ~78% protonated |

| This compound | 7.06 | ~26.6% protonated |

| 1-Acetyl-4-methylpiperazine | 6.2 | 73.4% neutral |

Key Insight : Acetylation lowers pKa by ~1 unit compared to methylation due to the electron-withdrawing effect, favoring neutral species in physiological conditions. This is crucial for PROTAC linker design, where reduced basicity enhances metabolic stability .

Solubility and Reactivity

- This compound : Forms insoluble coordination polymers (e.g., [Zn(quin)₂(pz)]ₙ) in zinc-catalyzed reactions, limiting catalytic activity .

- Benzylpiperazine : Higher solubility in organic solvents facilitates molecular imprinting applications .

- 1-Amino-4-methylpiperazine: Exhibits strong corrosion inhibition (IE < -100%) due to favorable HOMO energy levels, similar to this compound .

Therapeutic Design

- PROTAC Linkers : this compound’s neutral species at physiological pH improves cell permeability and reduces off-target binding .

- Anticancer Agents : Copper(II) phthalocyanines with this compound units show DNA-binding and topoisomerase inhibitory effects .

Data Tables

Table 1: Key Comparative Properties

Biologische Aktivität

1-Acetylpiperazine (1-AP) is a derivative of piperazine, a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR) based on recent studies.

This compound has the molecular formula and is characterized by the presence of an acetyl group attached to the nitrogen atom of the piperazine ring. This modification significantly influences its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

- Poly(ADP-ribose) polymerase (PARP) Inhibition : Recent studies have shown that compounds derived from this compound can act as potent inhibitors of PARP-1, an enzyme involved in DNA repair. For instance, derivatives such as 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide have demonstrated significant inhibitory effects on PARP-1 with an IC value as low as 0.023 μM, comparable to Olaparib, a clinically used PARP inhibitor .

- Anticancer Activity : this compound derivatives have shown selective antiproliferative effects against various cancer cell lines. For example, certain derivatives exhibited IC values of 43.56 μM and 36.69 μM against MDA-MB-436 breast cancer cells while showing inactivity against MCF-7 cells, indicating a targeted approach in cancer therapy .

Structure-Activity Relationship (SAR)

The effectiveness of this compound and its derivatives can often be explained through SAR studies. Modifications on the piperazine ring and substituents significantly affect their biological activity:

| Compound | Structure | IC (μM) | Activity |

|---|---|---|---|

| 14p | Structure | 0.023 | PARP-1 Inhibitor |

| 14q | Structure | 36.69 | Antiproliferative |

| 14n | Structure | Not specified | Antiproliferative |

Note: The structures are placeholders; actual chemical structures should be referenced from appropriate chemical databases or literature.

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic areas:

- Cancer Therapeutics : A study demonstrated that derivatives based on this compound could inhibit colony formation in PC3 prostate cancer cells and induce cell cycle arrest at the G2/M phase, leading to DNA damage .

- Anthelmintic Activity : Piperazine compounds have historically been used for their anthelmintic properties, inducing paralysis in parasitic worms. While specific data on this compound's efficacy is limited, its structural similarity to known anthelmintics suggests potential applications in this area .

- Neuropharmacology : Research indicates that piperazine derivatives can interact with neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases like Alzheimer's and Parkinson's by modulating nicotinic acetylcholine receptors .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 1-Acetylpiperazine, and how are they applied experimentally?

- Methodological Answer : Infrared (IR) and Raman spectroscopy are primary tools for structural analysis. For this compound, IR and Raman spectra between 4000–40 cm⁻¹ reveal vibrational modes associated with the acetyl group and piperazine ring. Density functional theory (DFT) simulations are used to optimize geometric parameters and assign vibrational bands, enabling comparison with experimental data .

Q. What safety measures are critical when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved N95 masks, chemical-resistant gloves (e.g., nitrile), and safety goggles compliant with JIS T 8147 standards. Work in a fume hood to minimize inhalation risks, and wear long-sleeved lab coats to prevent skin contact. Emergency protocols include rinsing eyes for ≥15 minutes with water and consulting poison control for accidental ingestion .

Q. How is this compound utilized as a reagent in synthesizing heterocyclic derivatives?

- Methodological Answer : It serves as a nucleophile in coupling reactions. For example, this compound reacts with 4-chloro-3-nitrocinnamic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide intermediates. Subsequent displacement with thiophenols under basic conditions (e.g., K₂CO₃) yields thioether derivatives .

Q. What are the physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include a melting point of 31–34°C, boiling point of 127°C, and density of 1.027 g/cm³. Its low vapor pressure (0.0142 mmHg at 25°C) suggests limited volatility, but its hygroscopic nature necessitates anhydrous storage. The flashpoint of 113°C (closed cup) classifies it as a combustible solid .

Q. Which analytical techniques confirm the purity of this compound in synthetic workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are standard. Nuclear magnetic resonance (¹H/¹³C NMR) validates structural integrity, while elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How does the protonation state of this compound derivatives influence their utility in PROTAC design?

- Methodological Answer : Methylation of the piperazine nitrogen lowers the pKa by ~1 unit, shifting the equilibrium toward the neutral species (73.4% at pH 7.5). This modulates solubility and membrane permeability, critical for optimizing proteolysis-targeting chimeras (PROTACs). Computational tools like MarvinSketch predict protonation states to guide linker design .

Q. What computational approaches are used to study the conformational stability of this compound?

- Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level evaluate energy minima for chair and boat conformers. Intramolecular hydrogen bonding between the acetyl oxygen and NH group stabilizes the chair form, validated by comparing calculated and experimental IR/Raman spectra .

Q. How does this compound contribute to the synthesis of Casopitant, an antiemetic drug?

- Methodological Answer : In Casopitant synthesis, this compound reacts with a piperidone-urea intermediate in acetonitrile, facilitated by sodium triacetoxyborohydride (NaBH(OAc)₃). This step introduces the piperazine moiety, critical for binding tachykinin NK1 receptors .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in acetylcholinesterase inhibition data may arise from assay conditions (e.g., pH, substrate concentration). Cross-validate results using orthogonal assays (e.g., Ellman’s method vs. radiometric assays) and control for stereochemical purity via chiral HPLC .

Q. How can this compound be functionalized to enhance its reactivity in multicomponent reactions?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the piperazine ring via nucleophilic aromatic substitution. For example, 1-Acetyl-4-(3-trifluoromethylphenyl)piperazine is synthesized using Pd-catalyzed coupling, enhancing electrophilicity for subsequent amidation or alkylation .

Eigenschaften

IUPAC Name |

1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDPUENCROCRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160833 | |

| Record name | 1-Acetylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13889-98-0 | |

| Record name | 1-Acetylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013889980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13889-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Acetylpiperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A64RRE6QT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.